2-Chloro-6-iodobenzoic acid

Übersicht

Beschreibung

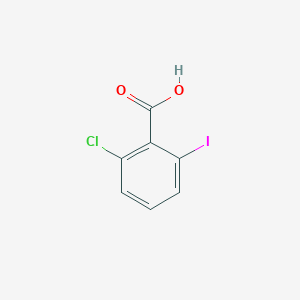

2-Chloro-6-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-6-iodobenzoic acid can be synthesized through a C-H activation method. This method involves the use of a palladium catalyst and molecular iodine as the sole oxidant. The reaction is directed by a weakly coordinating amide auxiliary, which facilitates the ortho-iodination of the corresponding benzoic acid derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the diazotization of anthranilic acid followed by a reaction with iodide. This method is commonly used in university organic chemistry labs and can be scaled up for industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in C-H activation and iodination reactions.

Molecular Iodine: Acts as an oxidant in iodination reactions.

Diazotization Reagents: Used in the synthesis of the compound from anthranilic acid

Major Products Formed

The major products formed from these reactions include various iodinated and chlorinated derivatives of benzoic acid, which can be further used in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

One of the primary applications of 2-chloro-6-iodobenzoic acid is as a synthetic intermediate in the pharmaceutical industry. It serves as a building block for the development of various biologically active compounds.

Case Study: mPGES-1 Inhibitors

Research has indicated that derivatives of this compound can act as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in pain and inflammation pathways. These compounds are being explored for their potential therapeutic effects in conditions such as arthritis and chronic pain management .

Organic Synthesis and C-H Activation

This compound is utilized in advanced organic synthesis techniques, particularly in C-H activation methods. These methods allow for the selective functionalization of hydrocarbons, which is crucial for synthesizing complex molecules.

Notable Reaction

A significant reaction involving this compound is the Pd(II)-catalyzed ortho-C-H iodination, which employs molecular iodine as the sole oxidant. This reaction has shown compatibility with a range of heterocycles, expanding its utility in synthetic organic chemistry .

Radiolabeling Applications

The compound also finds applications in radiolabeling, which is essential for developing imaging agents used in diagnostic medicine. The ability to introduce iodine isotopes into organic molecules facilitates the creation of tracers for positron emission tomography (PET) scans.

Example

A study highlighted the use of this compound in synthesizing radiolabeled compounds that can be tracked within biological systems, aiding in the understanding of metabolic pathways and disease mechanisms .

Material Science

In material science, this compound is explored for its potential role in creating novel materials with specific electronic or optical properties. The compound's structural characteristics make it suitable for modifications that enhance material performance.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive chlorine and iodine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-6-iodobenzoic acid

- 4-Chloro-2-iodobenzoic acid

- 2-Iodobenzoic acid

- 2,5-Diiodobenzoic acid

Uniqueness

2-Chloro-6-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s ability to undergo C-H activation and iodination reactions makes it a valuable building block in organic synthesis .

Biologische Aktivität

2-Chloro-6-iodobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural properties, and various biological activities, including antimicrobial, anticancer, and cytotoxic effects.

Chemical Structure and Properties

- Chemical Formula : CHClIO

- Molecular Weight : 282.46 g/mol

- Melting Point : 147-149 °C

- Appearance : White powder

The compound features a carboxylic acid functional group and halogen substituents, which can significantly influence its biological activity.

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions of benzoic acid derivatives. The compound can be synthesized through ortho-selective iodination using iridium catalysts under mild conditions, allowing for high conversions without the need for additives or bases .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.91 | 7.81 |

| Escherichia coli | 15.62 | 31.25 |

| Pseudomonas aeruginosa | 31.25 | 62.50 |

The compound's activity is enhanced by the presence of halogen substituents, which increase lipophilicity and facilitate membrane penetration .

Anticancer Activity

Recent studies have explored the anticancer potential of halogenated benzoic acids, including this compound. In vitro assays have indicated that this compound exhibits cytotoxic effects against several cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| HepG2 (liver cancer) | 7.81 |

| MDA-MB-231 (breast cancer) | 12.39 |

These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents .

Cytotoxicity

The cytotoxic effects of this compound have been assessed in normal cell lines, revealing that it does not exhibit significant toxicity at therapeutic concentrations, a desirable property for potential pharmaceutical applications .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of iodobenzoic acids showed enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of iodine in the structure was correlated with increased bioactivity .

- Cytotoxicity Assessment : Research conducted on various hydrazone derivatives derived from benzoic acids indicated that those containing halogen substituents had lower IC values in cancer cell lines compared to their non-halogenated counterparts, suggesting a structure-activity relationship that favors halogenation for improved efficacy .

- Mechanistic Insights : The mechanism by which these compounds exert their biological effects is believed to involve disruption of cellular membranes and interference with metabolic processes in microbial cells, although further studies are needed to elucidate specific pathways .

Eigenschaften

IUPAC Name |

2-chloro-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWHWEKCHWFXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539361 | |

| Record name | 2-Chloro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13420-63-8 | |

| Record name | 2-Chloro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-chloro-6-iodobenzoic acid in the synthesis of 1,5-dichloro-9H-thioxanthen-9-one?

A1: this compound serves as a crucial building block in the multi-step synthesis of 1,5-dichloro-9H-thioxanthen-9-one. The iodine atom acts as a leaving group, allowing for the introduction of a thiol group via reaction with 2-chlorobenzenethiol. This reaction yields 2-chloro-6-[(2-chlorophenyl)thio]-benzoic acid. This intermediate then undergoes cyclization to form the desired 1,5-dichloro-9H-thioxanthen-9-one .

Q2: Are there alternative synthetic routes to thioxanthenes that utilize different starting materials?

A2: Yes, the same research demonstrates an alternative synthesis of 1,7-dichloro-9H-thioxanthen-9-one. This approach utilizes 2-chloro-6-mercaptobenzoic acid, which directly reacts with chlorobenzene in the presence of sulfuric acid to form the final product . This highlights that different synthetic strategies and starting materials can be employed to access the desired thioxanthene derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.